MK-571 Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

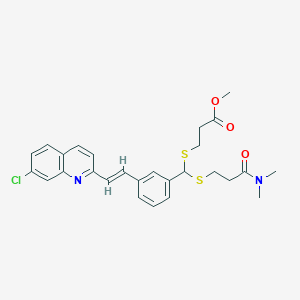

methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJDBNVYDOBYMF-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437373 | |

| Record name | MK-571 Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120443-15-4 | |

| Record name | MK-571 Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MK-571 Methyl Ester on CysLT1 Receptors

This guide provides a comprehensive technical overview of the mechanism of action of MK-571 and its methyl ester derivative on the Cysteinyl Leukotriene Receptor 1 (CysLT1). It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, cell biology, and immunology. This document delves into the core pharmacology of these compounds, offering detailed experimental protocols and data-driven insights to facilitate a deeper understanding of their application in research.

Introduction: The Cysteinyl Leukotriene Signaling Axis

Cysteinyl leukotrienes (CysLTs), comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent, pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] These molecules are central to the pathophysiology of a range of inflammatory and allergic conditions, most notably asthma and allergic rhinitis.[3][4][5]

The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor.[1][4] Activation of the CysLT1 receptor by its endogenous ligands, with LTD4 exhibiting the highest affinity, initiates a cascade of intracellular signaling events.[6][7] This signaling predominantly couples through Gq/11 proteins, leading to the activation of phospholipase C, subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations.[6][8] The physiological consequences of CysLT1 receptor activation are profound and include bronchoconstriction, increased vascular permeability, enhanced mucus secretion, and the recruitment of inflammatory cells such as eosinophils.[4][6]

Given their pivotal role in allergic and inflammatory responses, CysLT1 receptors have emerged as a critical therapeutic target. The development of selective CysLT1 receptor antagonists, such as montelukast and zafirlukast, has revolutionized the management of asthma and allergic rhinitis.[7][9]

MK-571 and MK-571 Methyl Ester: Potent CysLT1 Receptor Antagonists

MK-571, also known as L-660,711, is a potent, selective, and orally active antagonist of the CysLT1 receptor.[10][11][12] It acts as a competitive inhibitor, effectively blocking the binding of LTD4 to the CysLT1 receptor and thereby attenuating the downstream pro-inflammatory signaling pathways.[11][12][13] While MK-571 is a well-characterized research tool, it is important to note its dual activity as an inhibitor of multidrug resistance-associated proteins (MRPs), specifically MRP1 and MRP4.[10][14][15] This guide, however, will focus on its mechanism of action at the CysLT1 receptor.

This compound is a derivative of MK-571, often used in research settings. The esterification of the carboxylic acid group can potentially enhance cell permeability, facilitating its use in in vitro cell-based assays. It is generally understood that once inside the cell, the methyl ester is likely hydrolyzed by intracellular esterases to yield the active parent compound, MK-571. Therefore, the mechanistic discussions in this guide largely pertain to the actions of MK-571.

Pharmacodynamics: Competitive Antagonism at the CysLT1 Receptor

The primary mechanism of action of MK-571 is competitive antagonism at the CysLT1 receptor.[10][12] This means that MK-571 binds to the same site on the receptor as the endogenous ligand, LTD4, but does not activate the receptor. By occupying the binding site, MK-571 prevents LTD4 from binding and initiating the signaling cascade that leads to inflammatory responses. Some studies also suggest that MK-571 may act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[15][16]

The interaction of MK-571 with the CysLT1 receptor is highly specific and potent. Binding affinity studies have demonstrated that MK-571 exhibits high affinity for the CysLT1 receptor, with Ki values in the low nanomolar range.[10][11][17]

Signaling Pathway Interruption

The binding of CysLTs to the CysLT1 receptor triggers a conformational change in the receptor, leading to the activation of associated G proteins. As depicted in the diagram below, this initiates a signaling cascade that results in the physiological responses associated with allergic inflammation. MK-571, by blocking the initial ligand-receptor interaction, effectively halts this entire downstream signaling pathway.

Experimental Characterization of this compound Activity

To rigorously characterize the mechanism of action of this compound on CysLT1 receptors, a series of well-established in vitro assays are employed. These assays are designed to quantify the binding affinity, functional potency, and downstream cellular effects of the compound.

Radioligand Binding Assay

Principle: This assay directly measures the ability of a test compound (unlabeled MK-571) to compete with a radiolabeled ligand (e.g., [3H]LTD4) for binding to the CysLT1 receptor in a membrane preparation. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.

Experimental Protocol:

-

Membrane Preparation:

-

Culture cells endogenously expressing or recombinantly overexpressing the human CysLT1 receptor (e.g., U937 cells or transfected HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]LTD4 (typically at its Kd value), and varying concentrations of unlabeled MK-571.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled CysLT1 antagonist).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the MK-571 concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of MK-571 that inhibits 50% of [3H]LTD4 binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality Behind Experimental Choices:

-

Choice of Radioligand: [3H]LTD4 is used as it is the highest affinity endogenous ligand for the CysLT1 receptor, ensuring a robust and specific binding signal.

-

Competition Format: This format directly assesses the ability of MK-571 to displace the natural ligand, providing a clear measure of its competitive binding at the orthosteric site.

-

Non-specific Binding Control: This is crucial to account for the binding of the radioligand to non-receptor components, ensuring that the measured signal is specific to the CysLT1 receptor.

Calcium Mobilization Assay

Principle: This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a CysLT1 receptor agonist (e.g., LTD4). As CysLT1 receptor activation leads to a Gq-mediated release of calcium from intracellular stores, the inhibition of this response is a direct measure of the compound's antagonist activity.

Experimental Protocol:

-

Cell Preparation:

-

Plate cells expressing the CysLT1 receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid to prevent dye leakage).

-

Incubate the cells to allow for de-esterification of the dye.

-

Wash the cells to remove excess extracellular dye.

-

-

Compound Treatment and Agonist Stimulation:

-

Add varying concentrations of this compound to the wells and pre-incubate for a specific period.

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Initiate the reading and, after establishing a stable baseline, add a fixed concentration of LTD4 (typically the EC80 concentration to ensure a robust signal) to all wells simultaneously.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the LTD4-induced response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the functional potency of the antagonist.

-

Causality Behind Experimental Choices:

-

Fluorescent Calcium Indicator: Fluo-4 AM is a widely used and sensitive indicator for measuring intracellular calcium changes, providing a strong signal-to-noise ratio.

-

Pre-incubation with Antagonist: This allows the antagonist to bind to the receptors and reach equilibrium before the addition of the agonist, ensuring an accurate measurement of its inhibitory effect.

-

Use of EC80 Agonist Concentration: This concentration provides a robust and reproducible signal that is sensitive to inhibition by an antagonist, allowing for a clear determination of the IC50 value.

Quantitative Data Summary

The following table summarizes typical quantitative data for MK-571, demonstrating its high affinity and potency as a CysLT1 receptor antagonist.

| Parameter | Species | Assay Type | Value | Reference |

| Ki | Guinea Pig (lung membranes) | Radioligand Binding ([3H]LTD4) | 0.22 nM | [10][11][12] |

| Ki | Human (lung membranes) | Radioligand Binding ([3H]LTD4) | 2.1 nM | [10][11][12] |

| pA2 | Guinea Pig (trachea) | Functional (LTD4-induced contraction) | 9.4 | [11][15] |

| pA2 | Human (trachea) | Functional (LTD4-induced contraction) | 8.5 | [11] |

| EC50 | N/A | Inverse Agonist Activity | 1.3 nM | [15][16] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Conclusion

MK-571 and its methyl ester derivative are invaluable tools for researchers investigating the role of the cysteinyl leukotriene signaling pathway in health and disease. Their potent and selective competitive antagonism of the CysLT1 receptor allows for the precise interrogation of this pathway's involvement in various physiological and pathophysiological processes. This guide has provided a detailed overview of the mechanism of action of these compounds, supported by established experimental protocols and quantitative data. By understanding the principles behind these assays and the nuances of the CysLT1 signaling cascade, researchers can effectively utilize MK-571 and its derivatives to advance our knowledge in areas such as asthma, allergic diseases, and other inflammatory conditions.

References

-

Ruiz, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. [Link]

-

ASM Journals. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy. [Link]

-

AdooQ Bioscience. MK-571 | CysLT1 receptor antagonist. [Link]

-

Kanaoka, Y., & Boyce, J. A. (2014). Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts. Allergy, Asthma & Immunology Research, 6(4), 288–295. [Link]

-

Jung, M. K., et al. (2014). Role of cysteinyl leukotriene signaling in a mouse model of noise-induced cochlear injury. Proceedings of the National Academy of Sciences, 111(27), 9942–9947. [Link]

-

Drazen, J. M. (1998). From Bench to Bedside: The Hurdles of Discovering a New Leukotriene Receptor Antagonist. American Journal of Respiratory and Critical Care Medicine, 158(5), 1647-1650. [Link]

-

ResearchGate. Cysteinyl leukotriene synthesis pathway. [Link]

-

Bernstein, P. R. (1998). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6), S221-S226. [Link]

-

ResearchGate. Cysteinyl leukotriene pathway antagonists. [Link]

-

Hsu, Y. L., & Hung, J. Y. (2021). Cysteinyl Leukotriene Pathway and Cancer. International Journal of Molecular Sciences, 23(1), 120. [Link]

-

Wikipedia. Cysteinyl leukotriene receptor 1. [Link]

-

Holgate, S. T., & Dahlen, S. E. (1997). Discovery of leukotrienes and development of antileukotriene agents. Journal of Allergy and Clinical Immunology, 99(2), 269-275. [Link]

-

Gusach, A., et al. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10), eaax2518. [Link]

-

Patsnap Synapse. (2023). Advances in Clinical Research on Leukotriene Receptor Antagonist. [Link]

-

Capra, V., et al. (2005). CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization: a possible feedback mechanism in inflammation. Journal of Cell Science, 118(Pt 23), 5513–5523. [Link]

-

Jones, T. R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 67(1), 17–28. [Link]

-

Texas Health and Human Services. (2025). Leukotriene Receptor Antagonists. [Link]

-

Parekh, A. B., & Putney, J. W. (2005). Cysteinyl leukotriene type I receptor desensitization sustains Ca2+-dependent gene expression. Nature, 438(7064), 115–119. [Link]

-

PubMed. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. [Link]

-

Margolskee, D. J. (1991). Clinical experience with MK-571. A potent and specific LTD4 receptor antagonist. Annals of the New York Academy of Sciences, 629, 148–156. [Link]

-

Mellor, E. A., et al. (2001). Cysteinyl leukotriene receptor 1 is also a pyrimidinergic receptor and is expressed by human mast cells. Proceedings of the National Academy of Sciences, 98(14), 7964–7969. [Link]

-

Kim, D., et al. (2014). Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist. ACS Medicinal Chemistry Letters, 5(7), 819–823. [Link]

-

Dana Bioscience. MK-571, Leukotriene Cys LT1 antagonist. [Link]

-

Lee, K. S., et al. (2007). Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model. Proteomics, 7(23), 4322–4331. [Link]

-

Mamedova, L., et al. (2005). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. British Journal of Pharmacology, 146(1), 136–144. [Link]

-

Lynch, K. R., et al. (1999). Pharmacology of leukotriene receptor antagonists. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 28, 119-132. [Link]

-

Patsnap Synapse. (2024). What are CysLT1 antagonists and how do they work?. [Link]

-

Wikipedia. Cysteinyl-leukotriene type 1 receptor antagonists. [Link]

-

De Lepeleire, I., et al. (1991). Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man. Journal of Clinical Pharmacology, 31(7), 657–662. [Link]

Sources

- 1. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. Discovery of leukotrienes and development of antileukotriene agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Clinical Research on Leukotriene Receptor Antagonist [synapse.patsnap.com]

- 5. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

- 6. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 7. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rndsystems.com [rndsystems.com]

- 16. adooq.com [adooq.com]

- 17. selleckchem.com [selleckchem.com]

what is the difference between MK-571 and MK-571 Methyl Ester

An In-Depth Technical Guide: Differentiating MK-571 and its Methyl Ester Prodrug for Advanced Research Applications

Executive Summary

In the landscape of pharmacological tools, precision is paramount. The choice between a parent compound and its esterified analog can fundamentally alter experimental outcomes. This guide provides a detailed comparative analysis of MK-571 and MK-571 Methyl Ester, two related but functionally distinct molecules. MK-571 is a potent antagonist of the cell surface cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of the MRP1 efflux transporter.[1][2][3] Its chemical nature as a carboxylic acid, however, limits its passive diffusion across cellular membranes.

This compound, by contrast, is a cell-permeant prodrug. Through esterification of the carboxyl group, the molecule becomes more lipophilic, facilitating its entry into cells. Once inside, ubiquitous intracellular esterases hydrolyze the ester, releasing the active, charged MK-571, effectively "trapping" it within the cytoplasm. This fundamental difference dictates their application: MK-571 is the tool of choice for studying extracellular and plasma membrane-bound targets, while its methyl ester is designed to deliver the active compound to the intracellular environment. This guide will dissect these differences, providing researchers with the rationale and protocols necessary to select the appropriate compound for their specific experimental questions.

The Scientific Context: CysLT1 and MRP1

To appreciate the nuanced applications of MK-571 and its methyl ester, one must first understand their primary molecular targets.

-

The Cysteinyl Leukotriene Receptor 1 (CysLT1): CysLT1 is a G protein-coupled receptor (GPCR) that plays a critical role in the inflammatory cascade.[2] Its endogenous ligands, the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are potent lipid mediators involved in the pathophysiology of asthma and other allergic diseases.[1][4] Activation of CysLT1 on the surface of smooth muscle and immune cells leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[5][6] Antagonists of this receptor, therefore, are of significant therapeutic and research interest.

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is a member of the ATP-binding cassette (ABC) transporter superfamily.[7] These proteins function as ATP-dependent efflux pumps, actively transporting a wide array of substrates—including conjugated drugs, toxins, and endogenous molecules like leukotriene C₄—out of the cell.[7][8] Overexpression of MRP1 is a key mechanism by which cancer cells develop resistance to chemotherapy.[9] Inhibitors of MRP1 are thus crucial tools for studying drug resistance and cellular detoxification pathways.[7]

MK-571 was originally developed as a CysLT1 antagonist but was later identified as a potent inhibitor of MRP1, making it a valuable, albeit complex, pharmacological tool.[1][8][9]

A Tale of Two Molecules: Physicochemical and Mechanistic Divergence

The core difference between MK-571 and its methyl ester derivative lies in a single chemical modification: the conversion of a carboxylic acid to a methyl ester. This change creates a cascade of differences in solubility, cell permeability, and ultimately, the biological question each compound is suited to answer.

MK-571: The Extracellular Specialist

MK-571 (often supplied as a sodium salt for improved aqueous solubility) is a dicarboxylic acid that is negatively charged at physiological pH.[5][10] This charge significantly hinders its ability to passively cross the lipophilic cell membrane.

-

Mechanism of Action: Its activity is primarily directed at targets on the cell surface.

-

Experimental Rationale: The choice to use MK-571 is predicated on the need to isolate effects to the plasma membrane. Its low permeability is not a bug, but a feature, ensuring that observed effects are due to the blockade of surface receptors or transporters rather than confounding intracellular targets.

This compound: The Intracellular Delivery System

This compound is the prodrug counterpart to MK-571.[] By neutralizing the carboxylic acid group, the molecule's lipophilicity is increased, transforming it into a cell-permeant agent.

-

Mechanism of Action:

-

Passive Diffusion: The uncharged methyl ester readily diffuses across the plasma membrane into the cytoplasm.

-

Intracellular Conversion: Inside the cell, non-specific intracellular esterases cleave the methyl ester group.

-

Activation and Trapping: This hydrolysis regenerates the parent compound, MK-571, in its active, charged form. The negative charge prevents the newly formed MK-571 from diffusing back out of the cell, leading to its intracellular accumulation.

-

-

Experimental Rationale: This compound should be used when the goal is to achieve high intracellular concentrations of MK-571. This is relevant for investigating potential intracellular binding partners, studying the function of MRP transporters on organellar membranes, or overcoming MRP1-mediated efflux to sensitize cells to other treatments.

Comparative Summary

The distinct properties of each compound are summarized below.

| Feature | MK-571 | This compound |

| Chemical Nature | Dicarboxylic Acid (Anionic at physiological pH) | Methyl Ester (Neutral, Lipophilic) |

| Primary Form | Free Acid or Sodium Salt | Neutral Oil |

| Solubility | Soluble in DMSO; sodium salt has moderate aqueous solubility.[13] | Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate).[14] |

| Cell Permeability | Low | High |

| Mechanism | Direct antagonist/inhibitor at the cell surface. | Prodrug; passively enters cell, then hydrolyzed to active MK-571. |

| Primary Site of Action | Extracellular / Plasma Membrane | Intracellular |

| Core Application | Studying CysLT1 receptor or MRP1 function at the plasma membrane. | Delivering active MK-571 into the cell for intracellular accumulation. |

| Molecular Formula | C₂₆H₂₇ClN₂O₃S₂ | C₂₇H₂₉ClN₂O₃S₂[] |

| Molecular Weight | 515.09 g/mol | 529.11 g/mol [] |

Visualizing the Mechanisms of Action

The distinct pathways by which these two compounds exert their effects are best understood visually.

Diagram 1: Comparative Cellular Mechanisms

Caption: Comparative mechanisms of MK-571 and this compound.

Diagram 2: Experimental Decision Workflow

Caption: Decision workflow for selecting the correct compound.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, illustrating the practical application of each compound.

Protocol 4.1: Validating CysLT1 Receptor Antagonism with MK-571

This protocol uses a fluorescence-based calcium mobilization assay to measure the ability of MK-571 to block LTD₄-induced activation of the CysLT1 receptor.

Methodology:

-

Cell Culture: Culture a cell line endogenously or exogenously expressing the human CysLT1 receptor (e.g., HEK293-CysLT1) to ~90% confluency in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Wash cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 45-60 minutes at 37°C.

-

Compound Pre-incubation (The Causality Check): Wash cells twice with HBSS/HEPES to remove excess dye. Add varying concentrations of MK-571 (e.g., 0.1 nM to 1 µM final concentration) or vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for 15-20 minutes at 37°C. This pre-incubation allows MK-571 to occupy the receptor before the agonist is introduced, which is essential for demonstrating competitive antagonism.

-

Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure baseline fluorescence for 15-20 seconds. Inject Leukotriene D₄ (LTD₄) to a final concentration equal to its EC₈₀ (previously determined) and continue reading fluorescence every second for at least 2 minutes.

-

Data Analysis: Calculate the peak fluorescence response over baseline for each well. Plot the response against the concentration of MK-571 to determine the IC₅₀.

Expected Outcome: Wells pre-treated with MK-571 will show a dose-dependent inhibition of the LTD₄-induced calcium signal, validating its function as a CysLT1 receptor antagonist.

Protocol 4.2: Demonstrating Intracellular Accumulation with this compound

This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly quantify the intracellular conversion of the methyl ester to active MK-571.

Methodology:

-

Cell Plating: Plate cells (e.g., A549 or another suitable line) in 6-well plates and grow to ~90% confluency.

-

Compound Incubation: Treat cells with 10 µM this compound or 10 µM MK-571 (as a control for passive entry) for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Harvesting and Washing (Critical Step): Aspirate the media. Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove all extracellular compound. This step is critical to ensure that the measurement reflects only the intracellular concentration.

-

Cell Lysis and Extraction: Lyse the cells by adding 500 µL of an ice-cold 80:20 methanol:water solution containing an appropriate internal standard (e.g., a stable isotope-labeled version of MK-571). Scrape the cells, collect the lysate, and vortex thoroughly.

-

Sample Preparation: Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet protein and cell debris. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of MK-571 and its methyl ester.

-

Data Normalization: Normalize the quantified intracellular MK-571 amount to the total protein content or cell number for each sample.

Expected Outcome: Cells treated with this compound will show a time-dependent increase in intracellular MK-571 concentration. In contrast, cells treated with MK-571 will show very low to non-detectable intracellular levels, directly demonstrating the superior cell permeability and subsequent intracellular trapping of the prodrug.

Conclusion

MK-571 and this compound are not interchangeable reagents. They are precision tools designed for distinct biological inquiries. MK-571 is the appropriate choice for probing the function of extracellular receptors and plasma membrane transporters, where its inherent low permeability is an experimental advantage. This compound serves as a specialized delivery vehicle, leveraging a prodrug strategy to bypass the membrane barrier and achieve high intracellular concentrations of the active compound. A thorough understanding of these fundamental differences in their chemical properties and mechanisms of action is essential for the rigorous design and accurate interpretation of pharmacological studies.

References

-

Ruiz, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. Available at: [Link][1][15][16]

-

Jones, T.R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 67(1), 17-28. Available at: [Link][11]

-

AdooQ Bioscience. (n.d.). MK-571 | CysLT1 receptor antagonist. Retrieved from [Link][17]

-

Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345-52. Available at: [Link][9]

-

Kutt-Sikimic, L., et al. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. Frontiers in Oncology, 11, 796495. Available at: [Link][7]

-

Knorr, B., et al. (1991). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. American Review of Respiratory Disease, 143(4_pt_1), 937-940. Available at: [Link][4]

Sources

- 1. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. scbt.com [scbt.com]

- 4. MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. MK 571 sodium salt (L 660711 sodium salt), CysLT1 receptor antagonist (CAS 115103-85-0) | Abcam [abcam.com]

- 7. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]

- 14. mybiosource.com [mybiosource.com]

- 15. journals.asm.org [journals.asm.org]

- 16. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. adooq.com [adooq.com]

An In-depth Technical Guide to MK-571 Methyl Ester: From Discovery to Application

This guide provides a comprehensive technical overview of MK-571 methyl ester, a significant tool in the study of cysteinyl leukotriene signaling. We will delve into the discovery and development history of its parent compound, MK-571, the rationale and methodology for the synthesis of its methyl ester, and its application in contemporary research, complete with detailed experimental protocols.

The Scientific Imperative: Targeting the Cysteinyl Leukotriene Pathway

The cysteinyl leukotrienes (CysLTs), comprising LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] These molecules are pivotal in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3] Their biological effects, which include bronchoconstriction, increased vascular permeability, mucus hypersecretion, and eosinophil recruitment, are mediated through specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[1][4] The central role of CysLTs in airway inflammation and smooth muscle dysfunction established the CysLT1 receptor as a prime therapeutic target for the development of antagonist drugs.[4]

The following diagram illustrates the biosynthesis and signaling pathway of cysteinyl leukotrienes.

Sources

role of MK-571 as an MRP1 and MRP4 inhibitor

An In-Depth Technical Guide on the Role of MK-571 as an MRP1 and MRP4 Inhibitor

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of MK-571's role as a pivotal research tool for inhibiting the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4). Initially developed as a potent antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, MK-571 has been extensively adopted in the scientific community to probe the function and physiological relevance of these key ATP-binding cassette (ABC) transporters.[1][2][3] This document will explore the mechanistic underpinnings of its inhibitory action, present quantitative data on its efficacy, provide detailed experimental protocols for its application, and offer insights into best practices for its use in a research setting.

Introduction: The Significance of MRP1 and MRP4 in Cellular Homeostasis and Disease

The Multidrug Resistance-Associated Proteins (MRPs) are members of the ABCC subfamily of ABC transporters, a large family of integral membrane proteins that actively transport a vast array of substrates across cellular membranes by harnessing the energy of ATP hydrolysis.[4][5] Among these, MRP1 and MRP4 are of considerable interest due to their broad substrate specificity and their implications in both normal physiology and pathological states.

-

MRP1 (ABCC1): Ubiquitously expressed, MRP1 plays a crucial role in cellular detoxification by effluxing a wide range of xenobiotics, toxins, and their metabolites, particularly glutathione and glucuronide conjugates.[6][7][8] It is a key transporter of the pro-inflammatory mediator leukotriene C4 (LTC4) and contributes to tissue defense against oxidative stress.[9][10] Overexpression of MRP1 is a well-established mechanism of multidrug resistance (MDR) in various cancers, leading to the efflux of chemotherapeutic agents and diminished treatment efficacy.[5][7][11]

-

MRP4 (ABCC4): While also contributing to multidrug resistance, MRP4 has a distinct and equally vital physiological role.[12][13][14] It is a primary transporter for cyclic nucleotides (cAMP and cGMP), prostaglandins, and various drugs, including antiviral and anticancer agents.[15][16] Its ability to transport signaling molecules positions MRP4 as a key regulator of cellular signaling pathways.[15] Like MRP1, its overexpression in cancer cells is linked to resistance to chemotherapy.[17]

Given their roles in drug disposition and resistance, the modulation of MRP1 and MRP4 activity is a significant area of research in pharmacology and oncology.[4]

MK-571: A Dual-Purpose Molecular Probe

MK-571 was originally synthesized and characterized as a potent, selective, and orally active competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, with high affinity in the nanomolar range.[18][19][20] Its development was aimed at treating asthma and other inflammatory conditions where leukotrienes are key mediators.[21] However, subsequent research revealed that MK-571 also acts as an inhibitor of MRP-mediated transport.[22] This dual activity has cemented its status as an indispensable tool for researchers investigating both leukotriene signaling and multidrug resistance. It is important to note that while widely used as an MRP inhibitor, its primary pharmacology as a CysLT1 receptor antagonist must always be considered in experimental design.[2][3]

Mechanism of Action: Competitive Inhibition of MRP1 and MRP4

MK-571 functions as a competitive inhibitor of both MRP1 and MRP4.[6] This means it vies with the transporters' substrates for binding to the transport site within the protein. By occupying this site, MK-571 prevents the binding and subsequent ATP-dependent efflux of endogenous substrates and xenobiotics, leading to their intracellular accumulation.

Caption: Mechanism of MRP1/4 inhibition by MK-571.

Quantitative Inhibitory Profile of MK-571

The potency of an inhibitor is quantified by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). While MK-571 is a potent inhibitor of MRP1, it is generally less potent against MRP4. It's crucial for researchers to be aware of the concentrations required to achieve effective inhibition of each transporter, as this can vary between cell types and experimental systems.

| Transporter | Parameter | Reported Value (µM) | Reference |

| MRP1 | Ki | ~0.6 | [23] |

| MRP2 | Ki | ~13.1 - 26.4 | [23] |

| MRP4 | IC50 | ~10 | [23] |

| MRP4 | IC50 | ~44.57 (in HepG2.4D14 cells) | [24] |

Note: IC50 and Ki values can vary depending on the substrate, cell line, and assay conditions used. The non-selectivity of MK-571 extends to other MRPs, such as MRP2 and MRP5, and it has also been reported to inhibit phosphodiesterases.[25][26] This underscores the need for careful experimental design and data interpretation.

Experimental Protocols for the Application of MK-571

MK-571 is a versatile tool that can be employed in various assays to probe MRP1 and MRP4 function. Below are detailed protocols for common applications.

Protocol 1: Fluorescent Substrate Efflux Assay

This protocol is designed to measure the inhibitory effect of MK-571 on MRP1 or MRP4 activity by monitoring the intracellular accumulation of a fluorescent substrate. Calcein-AM is a common substrate for MRP1, while fluorescently labeled cAMP (such as 8-[Fluo]-cAMP) can be used for MRP4.[27][28][29]

Caption: Workflow for a fluorescent substrate efflux inhibition assay.

Methodology:

-

Cell Seeding: Seed cells overexpressing the target transporter (e.g., HEK293-MRP4) and a corresponding control cell line (e.g., HEK293-vector) in a 96-well plate. Allow cells to adhere overnight.

-

Pre-incubation with Inhibitor: Wash the cells with a suitable buffer (e.g., HBSS). Add buffer containing MK-571 at various concentrations (e.g., 1-50 µM) or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

-

Substrate Addition: Add the fluorescent substrate to each well. For example, use Calcein-AM for MRP1-expressing cells or 8-[Fluo]-cAMP for MRP4-expressing cells.[27][28]

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light. This allows for substrate uptake and efflux.

-

Termination and Washing: Terminate the assay by aspirating the medium and washing the cells with ice-cold buffer to remove extracellular substrate.

-

Fluorescence Measurement: Lyse the cells if necessary (depending on the substrate) and measure the intracellular fluorescence using a microplate reader.[30] Alternatively, for single-cell analysis, detach the cells and analyze them via flow cytometry.[27]

-

Data Analysis: An increase in intracellular fluorescence in the presence of MK-571 compared to the vehicle control indicates inhibition of the transporter's efflux activity.[29] Calculate IC50 values by plotting fluorescence against the log of the MK-571 concentration.

Protocol 2: Vesicular Transport Assay

This cell-free system uses inside-out membrane vesicles prepared from cells overexpressing MRP1 or MRP4. It allows for the direct measurement of ATP-dependent transport of a substrate into the vesicle and its inhibition by compounds like MK-571, without the confounding factors of cellular metabolism or substrate uptake.[31]

Methodology:

-

Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing the transporter of interest.

-

Assay Setup: In a 96-well filter plate, incubate the vesicles with a radiolabeled or fluorescent substrate in the presence of MK-571 or a vehicle control.

-

Initiation of Transport: Initiate the transport reaction by adding ATP. A parallel reaction with AMP is used as a negative control to determine non-specific binding and passive diffusion.[31]

-

Incubation: Incubate at 37°C for a specific time (e.g., 10-20 minutes).[31]

-

Termination: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through the filter plate using a vacuum manifold.

-

Quantification: Measure the amount of substrate trapped within the vesicles. For radiolabeled substrates, this is done by scintillation counting. For fluorescent substrates, elution and fluorometric analysis are performed.[32]

-

Data Analysis: ATP-dependent transport is calculated as the difference between the uptake in the presence of ATP and AMP. The inhibitory effect of MK-571 is determined by the reduction in ATP-dependent transport.

Protocol 3: Chemosensitization (Cytotoxicity) Assay

This assay determines if MK-571 can reverse MRP1- or MRP4-mediated resistance to a specific chemotherapeutic drug.

Methodology:

-

Cell Seeding: Seed MRP-overexpressing cells and control cells in a 96-well plate.

-

Drug Treatment: Treat the cells with a serial dilution of a known MRP substrate chemotherapeutic agent (e.g., vincristine or etoposide for MRP1) in the presence or absence of a fixed, non-toxic concentration of MK-571 (e.g., 10-50 µM).[22][33]

-

Incubation: Incubate the cells for a period appropriate to induce cell death (e.g., 48-72 hours).[22][34]

-

Viability Assessment: Measure cell viability using a standard method, such as the MTT or a tetrazolium-based colorimetric assay.[22]

-

Data Analysis: Compare the dose-response curves of the chemotherapeutic agent with and without MK-571. A leftward shift in the curve and a lower IC50 value for the chemotherapeutic agent in the presence of MK-571 indicates reversal of resistance.[25][34]

Critical Considerations and Best Practices

When using MK-571, scientific rigor demands adherence to the following principles:

-

Appropriate Controls: Always include a parental/vector-only cell line that does not overexpress the transporter to account for off-target effects of MK-571.

-

Concentration Selection: Use concentrations of MK-571 that are relevant to the transporter being studied, based on its known IC50 values. Be aware that high concentrations may lead to non-specific effects or cytotoxicity.[24]

-

Confirm Transporter Expression: Verify the expression of MRP1 or MRP4 in your cell model using techniques like Western blot or qPCR.

-

Acknowledge Non-Specificity: When interpreting data, always consider the potential confounding effects from MK-571's inhibition of other MRPs and its primary activity as a CysLT1 receptor antagonist.[3][25] In some contexts, it may be necessary to use more specific inhibitors if they are available.[16]

Conclusion

MK-571 remains a cornerstone tool for investigating the complex biology of MRP1 and MRP4. Its ability to competitively inhibit the efflux of a wide range of substrates has provided invaluable insights into the mechanisms of multidrug resistance and the physiological roles of these transporters. By employing the robust protocols and adhering to the critical considerations outlined in this guide, researchers can effectively leverage MK-571 to advance our understanding of MRP-mediated transport and develop strategies to overcome its impact in disease.

References

-

Bloch, M., et al. (2023). Structural and Mechanistic Basis of Substrate Transport by the Multidrug Transporter MRP4. Structure. Available at: [Link]

-

Taylor, N.M.I. Lab. (n.d.). Structural and mechanistic basis of substrate transport by the multidrug transporter MRP4. Available at: [Link]

-

Bentham Science Publishers. (2011). Structural and Functional Properties of Human Multidrug Resistance Protein 1 (MRP1/ABCC1). Available at: [Link]

-

Amoah, E., et al. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. PMC - NIH. Available at: [Link]

-

Bloch, M., et al. (2023). Structural and mechanistic basis of substrate transport by the multidrug transporter MRP4. PubMed. Available at: [Link]

-

Chen, Z-S., & Tiwari, A.K. (2011). Multidrug Resistance Proteins (MRPs) and Cancer Therapy. PMC - NIH. Available at: [Link]

-

Solvo Biotechnology. (n.d.). MRP1 - Transporters. Available at: [Link]

-

Russel, F.G.M., et al. (2008). Multidrug resistance protein 4 (MRP4/ABCC4): a versatile efflux transporter for drugs and signalling molecules. PubMed. Available at: [Link]

-

Cole, S.P. (2014). Multidrug Resistance Protein 1 (MRP1, ABCC1), a "Multitasking" ATP-binding Cassette (ABC) Transporter. PMC - PubMed Central. Available at: [Link]

-

Wang, H., et al. (2018). Involvement of multidrug resistance protein 4 in the hepatocyte efflux of lamivudine and entecavir. Spandidos Publications. Available at: [Link]

-

Xiang, Q., et al. (2022). The Pharmacological and Physiological Role of Multidrug Resistant Protein 4 (MRP4). ASPET. Available at: [Link]

-

Rosenberg, M.F., et al. (2010). Structure of a human multidrug transporter in an inward-facing conformation. PMC. Available at: [Link]

-

Wang, D-S., et al. (2018). Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening. PMC - NIH. Available at: [Link]

-

An, G., & Morris, M.E. (2010). Multidrug resistance associated proteins in multidrug resistance. PMC - PubMed Central. Available at: [Link]

-

Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. PubMed. Available at: [Link]

-

Robey, R.W., et al. (2009). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. PMC - NIH. Available at: [Link]

-

Evotec. (n.d.). MRP Transporter Substrate Identification. Available at: [Link]

-

Wortelboer, H.M., et al. (2003). Interplay between MRP Inhibition and Metabolism of MRP Inhibitors: The Case of Curcumin. ResearchGate. Available at: [Link]

-

Westlake, C.J., et al. (2005). Role of the NH2-terminal Membrane Spanning Domain of Multidrug Resistance Protein 1/ABCC1 in Protein Processing and Trafficking. Molecular Biology of the Cell. Available at: [Link]

-

Aszalos, A. (2008). Flow Cytometric Evaluation of Multidrug Resistance Proteins. PMC - NIH. Available at: [Link]

-

Yamasaki, Y., et al. (2010). Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor MK-571 on methotrexate distribution in rats. Oncology Letters. Available at: [Link]

-

Ait-Slimane, T., et al. (2018). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. PMC - PubMed Central. Available at: [Link]

-

Jedlitschky, G., et al. (2019). Specific inhibition of the transporter MRP4/ABCC4 affects multiple signaling pathways and thrombus formation in human platelets. PMC - NIH. Available at: [Link]

-

Absorption Systems. (2011). Application of a Fluorescent Substrate / Inside-Out Transporter Vesicle Assay for Identifying Inhibitors of MRP Transport. SlideShare. Available at: [Link]

-

Ferreira, R.J., et al. (2013). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. NIH. Available at: [Link]

-

Kafi, M.A., et al. (2017). Microchamber Device for Detection of Transporter Activity of Adherent Cells. Frontiers in Chemistry. Available at: [Link]

-

Ait-Slimane, T., et al. (2018). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Jedlitschky, G., et al. (2014). MRP inhibitors augment cAMP levels in a submembrane compartment. ResearchGate. Available at: [Link]

-

Yuan, B., et al. (2015). Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing cells. ResearchGate. Available at: [Link]

-

Okoro, E., et al. (2020). A Fluorescent Cell-Based Technique for Monitoring Efflux of MRP4. Scirp.org. Available at: [Link]

-

O'Brien, F.E., et al. (2017). Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme. PMC - PubMed Central. Available at: [Link]

-

Wortelboer, H.M., et al. (2005). Inhibition of multidrug resistance proteins MRP1 and MRP2 by a series of α,β-unsaturated carbonyl compounds. ResearchGate. Available at: [Link]

-

Okoro, E., et al. (2020). A Fluorescent Cell-Based Technique for Monitoring Efflux of MRP4. ResearchGate. Available at: [Link]

-

Kips, J.C., et al. (1992). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. American Review of Respiratory Disease. Available at: [Link]

-

Mansfield, K.M., et al. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC - NIH. Available at: [Link]

-

Jones, T.R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. PubMed. Available at: [Link]

-

Moss, M.L., & Rasmussen, F.H. (2007). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Pharmacology. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Multidrug Resistance Proteins (MRPs) and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. MRP1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of a human multidrug transporter in an inward-facing conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Mechanistic Basis of Substrate Transport by the Multidrug Transporter MRP4 | Semantic Scholar [semanticscholar.org]

- 13. nmitaylor.com [nmitaylor.com]

- 14. Structural and mechanistic basis of substrate transport by the multidrug transporter MRP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multidrug resistance protein 4 (MRP4/ABCC4): a versatile efflux transporter for drugs and signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Specific inhibition of the transporter MRP4/ABCC4 affects multiple signaling pathways and thrombus formation in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor MK-571 on methotrexate distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scirp.org [scirp.org]

- 29. researchgate.net [researchgate.net]

- 30. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 31. MRP Transporter Substrate Identification | Evotec [evotec.com]

- 32. bdj.co.jp [bdj.co.jp]

- 33. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of MK-571 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of MK-571 Methyl Ester. Designed for professionals in the fields of research, science, and drug development, this document delves into the core chemical characteristics of this compound, offering insights grounded in established scientific principles and experimental observations.

Introduction: Understanding the Significance of MK-571 and its Methyl Ester Derivative

MK-571 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma. By blocking the CysLT1 receptor, MK-571 inhibits the pro-inflammatory actions of CysLTs, making it a valuable tool for studying inflammatory pathways.

Beyond its activity at the CysLT1 receptor, MK-571 is also recognized as an inhibitor of the multidrug resistance-associated protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter superfamily.[1] MRP1 is involved in the cellular efflux of a wide range of compounds, including therapeutic agents, and its inhibition can modulate cellular drug resistance.

This compound is the methyl ester derivative of MK-571. The addition of the methyl ester group modifies the physicochemical properties of the parent compound, such as its lipophilicity and cell permeability. This alteration can be advantageous in specific experimental settings, potentially facilitating its transport across cellular membranes. Once inside the cell, the methyl ester can be hydrolyzed by intracellular esterases to release the active parent compound, MK-571. This prodrug-like strategy is often employed in drug design to enhance the bioavailability and cellular uptake of pharmacologically active agents.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is paramount for its effective use in research and development. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | BOC Sciences |

| Chemical Formula | C27H29ClN2O3S2 | BOC Sciences |

| Molecular Weight | 529.11 g/mol | BOC Sciences |

| Appearance | Yellow Oil | BOC Sciences |

| Solubility | Soluble in dichloromethane and ethyl acetate. | MyBioSource |

| Purity | Typically ≥95% | BOC Sciences |

| CAS Number | 120443-15-4 | BOC Sciences |

Structural Elucidation: A Spectroscopic Perspective

While specific, publicly available spectroscopic data for this compound is limited, we can predict the expected signals based on its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed for its structural confirmation.

Predicted ¹H and ¹³C NMR Spectral Features

¹H NMR: The proton NMR spectrum of this compound would be complex, exhibiting a range of signals corresponding to the various protons in the molecule. Key expected signals would include:

-

Aromatic Protons: Multiple signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the quinoline and phenyl rings.

-

Vinylic Protons: Signals for the ethenyl bridge protons, likely appearing as doublets with a large coupling constant characteristic of a trans configuration.

-

Methyl Protons: A singlet around 3.7 ppm corresponding to the methyl group of the ester. The N,N-dimethyl groups would also produce a singlet, likely at a slightly different chemical shift.

-

Methylene and Methine Protons: A series of multiplets in the upfield region corresponding to the various methylene and methine protons in the thioether and propanoate chains.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. Expected key resonances include:

-

Carbonyl Carbon: A signal in the downfield region (around 170 ppm) for the ester carbonyl carbon. Another carbonyl signal for the amide would also be present.

-

Aromatic and Vinylic Carbons: A cluster of signals in the 120-150 ppm range corresponding to the carbons of the aromatic and vinylic systems.

-

Methyl Carbon: A signal in the upfield region (around 52 ppm) for the ester methyl carbon.

-

Aliphatic Carbons: Signals for the methylene and methine carbons in the remainder of the molecule.

Mass Spectrometry Fragmentation Pattern

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight and fragmentation pattern of this compound. The positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 530.1. Tandem mass spectrometry (MS/MS) of this ion would be expected to yield characteristic fragment ions resulting from the cleavage of the ester group, the thioether linkages, and other labile bonds within the molecule, providing further structural confirmation.

Synthesis of this compound

The synthesis of this compound from its parent carboxylic acid, MK-571, can be achieved through standard esterification methods. The choice of method depends on the scale of the synthesis and the desired purity of the final product.

Fischer Esterification

A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[3][4][5]

Experimental Protocol: Fischer Esterification of MK-571

-

Dissolution: Dissolve MK-571 in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or dry hydrogen chloride gas to the solution.

-

Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Esterification using Diazomethane

For smaller-scale syntheses and to avoid the use of strong acids and high temperatures, diazomethane offers a milder alternative for the methylation of carboxylic acids.[6][7] However, diazomethane is a toxic and explosive gas, requiring specialized equipment and handling procedures.

Experimental Protocol: Esterification of MK-571 with Diazomethane

-

Dissolution: Dissolve MK-571 in a suitable solvent, such as a mixture of diethyl ether and methanol.

-

Reaction: Add a freshly prepared ethereal solution of diazomethane dropwise to the MK-571 solution at 0°C until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas will be evolved during the reaction.

-

Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid.

-

Work-up: Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the product by column chromatography if necessary.

Mechanism of Action and Biological Significance

The biological activity of this compound is contingent on its intracellular hydrolysis to MK-571. As a prodrug, its primary role is to facilitate the delivery of the active antagonist to its intracellular or membrane-associated targets.

CysLT1 Receptor Antagonism

Once hydrolyzed, MK-571 acts as a potent and selective antagonist of the CysLT1 receptor. The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful mediators of inflammation and allergic responses. They induce bronchoconstriction, increase vascular permeability, and promote eosinophil migration. By blocking the CysLT1 receptor, MK-571 effectively counteracts these effects, making it an invaluable tool for studying the role of the CysLT pathway in various physiological and pathological processes.

Signaling Pathway of Cysteinyl Leukotrienes and Inhibition by MK-571

Caption: CysLT pathway and MK-571 inhibition.

Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)

MK-571 is also a well-characterized inhibitor of MRP1. MRP1 is an efflux pump that actively transports a variety of molecules, including glutathione conjugates, leukotrienes, and many chemotherapeutic drugs, out of the cell. Overexpression of MRP1 is a significant mechanism of multidrug resistance in cancer cells. By inhibiting MRP1, MK-571 can increase the intracellular accumulation and efficacy of MRP1 substrates. This property makes it a valuable chemical probe for investigating MRP1 function and for studies aimed at overcoming multidrug resistance.

Experimental Workflow for Studying MRP1 Inhibition

Caption: Workflow for MRP1 inhibition assay.

Experimental Protocols and Considerations

Due to its potential for enhanced cell permeability, this compound can be a valuable tool in cell-based assays.

Preparation of Stock Solutions

For in vitro experiments, a stock solution of this compound should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration (e.g., 10-50 mM). The stock solution should be stored at -20°C or -80°C to maintain its stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assays

When using this compound in cell culture experiments, it is crucial to consider the kinetics of its hydrolysis to the active form, MK-571. The rate of hydrolysis can vary depending on the cell type and the activity of intracellular esterases.

General Protocol for Cell Treatment

-

Cell Seeding: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Preparation of Working Solution: Dilute the stock solution of this compound to the desired final concentration in the cell culture medium. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the cells and add the medium containing this compound.

-

Incubation: Incubate the cells for the desired period, allowing time for the methyl ester to be taken up and hydrolyzed.

-

Assay: Perform the desired downstream analysis, such as measuring changes in cell signaling, gene expression, or cell viability.

Important Considerations:

-

Hydrolysis Rate: The rate of hydrolysis of the methyl ester to the active carboxylic acid can influence the onset and duration of the biological effect. This rate can be cell-type dependent.

-

Control Experiments: It is essential to include appropriate controls, such as a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control with the parent compound, MK-571, to validate the observed effects.

-

Stability: The stability of this compound in aqueous cell culture media should be considered, as spontaneous hydrolysis can occur over time.[8][9][10] It is advisable to prepare fresh working solutions for each experiment.

Conclusion

This compound serves as a valuable chemical tool for researchers studying the cysteinyl leukotriene pathway and multidrug resistance. Its modified chemical structure, featuring a methyl ester group, offers the potential for improved cellular uptake compared to its parent compound, MK-571. A comprehensive understanding of its chemical and physical properties, coupled with carefully designed experimental protocols, is crucial for its effective application in elucidating complex biological processes and in the development of novel therapeutic strategies.

References

- MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy.

- MK571 inhibits phase-2 conjugation of flavonols by Caco-2/TC7 cells, but does not specifically inhibit their apical efflux. PMC - NIH.

- TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. TCI Chemicals.

- NMR Chemical Shifts. J. Org. Chem.

- MK-571 (L-660711) | ABCC1/MRP4 Inhibitor. MedchemExpress.

- 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.

- Preparation of Methyl Ester Precursors of Biologically Active Agents.

- Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie.

- Diazomethane (CH2N2). Master Organic Chemistry.

- The values for proton and C-13 chemical shifts given below are typical approxim

- MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human.

- Fischer Esterific

- 13C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl3, 125 MHz)..

- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel

- Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing....

- Interpret

- Fischer Esterific

- Fischer esterific

- The effect of the linker on the hydrolysis r

- NMR Spectra and Molecular Structure.

- Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. PubMed.

- Fischer Esterific

- Diazomethane formation of Methyl Esters mechanism. YouTube.

- Mass Spectrometry - Fragmentation P

- A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis r

- MDCK-MDR1 Permeability Assay. Evotec.

- Site-Selective Synthesis of C-17 Ester Derivatives of Natural Andrographolide for Evaluation as a Potential Anticancer Agent | ACS Omega.

- 1H NMR Chemical Shifts.

- Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man. PubMed.

- Inhibition of multidrug/xenobiotic resistance transporter by MK571 improves dye (Fura 2) accumulation in crustacean tissues from lobster, shrimp, and isopod | Request PDF.

- Preparation of methyl esters.

- Hydrolysis of methyl esters.

- mass spectra - fragmentation p

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC - NIH.

- The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice. Biblioteca Virtual da FAPESP.

- Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters.

- interpreting C-13 NMR spectra. Chemguide.

- 1H NMR Chemical Shift.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Solving Mass Spectroscopy Problems - Analyzing Fragmentation P

- Fragment

Sources

- 1. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacology and pharmacokinetics of MK-571 in vivo

An In-Depth Technical Guide to the In Vivo Pharmacology and Pharmacokinetics of MK-571

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of MK-571 (also known as L-660,711), a pivotal research compound, for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal mechanisms, experimental rationale, and critical pharmacokinetic considerations necessary for designing robust and interpretable in vivo studies.

Introduction: The Dual Identity of MK-571

MK-571 is a potent and selective synthetic compound that has carved out a unique niche in biomedical research due to its dual pharmacological activities. Initially developed as a high-affinity competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, it was extensively studied for its potential in treating asthma and other inflammatory conditions.[1][2][3] However, subsequent research revealed a second, equally important function: its ability to inhibit specific members of the ATP-binding cassette (ABC) transporter family, most notably the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[3][4][5][6] This discovery expanded its utility into diverse fields such as oncology, neuroscience, and cardiovascular research.

Understanding this dual identity is paramount for any researcher employing MK-571. The experimental context dictates which activity is being leveraged, and interpreting results requires a clear appreciation for its effects on both leukotriene signaling and molecular transport. This guide is structured to first dissect these core mechanisms and then explore their practical applications in various in vivo models, supported by detailed protocols and critical pharmacokinetic data.

Part 1: Core Pharmacology - A Tale of Two Targets

The versatility of MK-571 stems from its ability to interact with two distinct protein families. The choice of experimental model, dosage, and observed phenotype is critically dependent on which of these targets is being investigated.

Mechanism I: CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators of inflammation and allergic responses.[1] They are synthesized from arachidonic acid via the 5-lipoxygenase pathway and exert their effects by binding to CysLT receptors. The CysLT1 receptor, in particular, is responsible for key features of asthma pathophysiology, including bronchoconstriction, mucus secretion, and plasma exudation.[7][8]

MK-571 acts as a potent and selective competitive antagonist at the CysLT1 receptor.[1][4][6] It exhibits high affinity for the LTD₄ binding site, with Ki values of 0.22 nM in guinea pig lung membranes and 2.1 nM in human lung membranes.[1][4][6][9] By competitively blocking the binding of endogenous LTD₄ and LTE₄, MK-571 effectively prevents the downstream signaling cascade that leads to smooth muscle contraction and inflammatory cell recruitment.[1][3] Its selectivity is noteworthy; it is substantially less active against LTC₄ binding and does not significantly interact with receptors for histamine, acetylcholine, or prostaglandins, ensuring a targeted pharmacological effect in relevant models.[1][10]

Mechanism II: MRP/ABCC Transporter Inhibition

Multidrug Resistance-Associated Proteins (MRPs), members of the ABCC subfamily of ABC transporters, are ATP-dependent efflux pumps that transport a wide range of endogenous and exogenous substances out of cells.[5][11] This function is vital for cellular detoxification but also contributes significantly to multidrug resistance (MDR) in cancer by actively pumping chemotherapeutic agents out of tumor cells.[11][12]

MK-571 is a well-established inhibitor of both MRP1 (ABCC1) and MRP4 (ABCC4).[4][6] It acts by competitively binding to the transporter, thereby blocking the efflux of its substrates.[5] This inhibition leads to the intracellular accumulation of MRP substrates. This mechanism is particularly relevant in:

-

Oncology: Reversing resistance to anticancer drugs that are MRP1 substrates.[12][13]

-

Pharmacology: Modulating the intracellular concentration of cyclic nucleotides like cGMP and cAMP, which are substrates of MRP4 and MRP5, thereby influencing smooth muscle tone.[14][15]

-

Neuroscience: Potentially increasing the penetration of therapeutic agents across the blood-brain barrier (BBB), where MRPs act as gatekeepers.[16]

Part 2: In Vivo Applications & Experimental Protocols